molecular formula C28H26N4O5 B11275405 N-cyclopropyl-2-[4-(1-{[(4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]acetamide

N-cyclopropyl-2-[4-(1-{[(4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]acetamide

Cat. No.: B11275405
M. Wt: 498.5 g/mol
InChI Key: YUDQENMRLTUWBU-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-[4-(1-{[(4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]acetamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. This compound features a complex molecular architecture that integrates a quinazoline-2,4-dione core, a structure known for its diverse biological activities and prevalence in pharmaceutical agents . The quinazoline dione moiety is substituted with an N-cyclopropyl acetamide group and a carbamoyl methyl linker connected to a 4-methoxyphenyl group. This specific combination of pharmacophores suggests potential for multi-target interactions and makes it a valuable candidate for investigating structure-activity relationships (SAR). The presence of the quinazoline-dione scaffold, as noted in scientific literature, is often associated with a range of potential research applications, including the exploration of enzyme inhibition and the development of novel therapeutic agents . The 4-methoxyphenyl and cyclopropyl groups are common in drug design, potentially influencing the compound's metabolic stability, lipophilicity, and binding affinity to biological targets. Researchers can utilize this high-purity compound as a key intermediate in organic synthesis, a lead compound for the development of new chemical entities, or a molecular tool for probing biological pathways and protein functions in vitro. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C28H26N4O5

Molecular Weight

498.5 g/mol

IUPAC Name

N-cyclopropyl-2-[4-[1-[2-(4-methoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]acetamide

InChI

InChI=1S/C28H26N4O5/c1-37-22-14-10-20(11-15-22)30-26(34)17-31-24-5-3-2-4-23(24)27(35)32(28(31)36)21-12-6-18(7-13-21)16-25(33)29-19-8-9-19/h2-7,10-15,19H,8-9,16-17H2,1H3,(H,29,33)(H,30,34)

InChI Key

YUDQENMRLTUWBU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)CC(=O)NC5CC5

Origin of Product

United States

Preparation Methods

Cyclization of Anthranilic Acid Derivatives

The quinazolinone scaffold is typically synthesized via cyclization of anthranilic acid (2-aminobenzoic acid) with urea or isocyanates. For this compound, a modified approach using N-substituted urea intermediates is employed:

Step 1: Formation of Urea Intermediate
Anthranilic acid reacts with 4-methoxyphenyl isocyanate to form a urea derivative:

Anthranilic acid+4-MeO-C6H4-NCON-(2-carboxyphenyl)-N’-(4-methoxyphenyl)urea\text{Anthranilic acid} + \text{4-MeO-C}6\text{H}4\text{-NCO} \rightarrow \text{N-(2-carboxyphenyl)-N’-(4-methoxyphenyl)urea}

Conditions : Dichloromethane (DCM), 0°C, triethylamine (TEA) as base.

Step 2: Cyclization to Quinazolinone
The urea intermediate undergoes intramolecular cyclization under acidic conditions:

UreaHCl, reflux3-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione\text{Urea} \xrightarrow{\text{HCl, reflux}} \text{3-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione}

Yield : ~65–70%.

Functionalization of the Quinazolinone Core

N-Alkylation at the N1 Position

The carbamoylmethyl group is introduced via alkylation using bromoacetamide derivatives:

Step 3: Synthesis of Bromoacetamide Precursor
Bromoacetyl bromide reacts with 4-methoxyaniline:

BrCH2COBr+4-MeO-C6H4-NH24-MeO-C6H4-NH-CO-CH2Br\text{BrCH}2\text{COBr} + \text{4-MeO-C}6\text{H}4\text{-NH}2 \rightarrow \text{4-MeO-C}6\text{H}4\text{-NH-CO-CH}_2\text{Br}

Conditions : Dry THF, −20°C, 2h.

Step 4: N-Alkylation of Quinazolinone
The quinazolinone reacts with the bromoacetamide precursor:

Quinazolinone+BrCH2CONH-(4-MeO-C6H4)NaH, DMF1-(carbamoylmethyl)-3-(4-methoxyphenyl)quinazoline-2,4-dione\text{Quinazolinone} + \text{BrCH}2\text{CONH-(4-MeO-C}6\text{H}_4\text{)} \xrightarrow{\text{NaH, DMF}} \text{1-(carbamoylmethyl)-3-(4-methoxyphenyl)quinazoline-2,4-dione}

Yield : ~55–60%.

Introduction of the N-Cyclopropyl Acetamide Side Chain

Coupling at the Para-Phenyl Position

A palladium-catalyzed cross-coupling installs the acetamide group:

Step 5: Suzuki–Miyaura Coupling
The quinazolinone’s phenyl ring is functionalized using a boronic ester:

Quinazolinone-Br+CH2C(O)NH-C3H5-BpinPd(PPh3)4,Na2CO3Target Compound\text{Quinazolinone-Br} + \text{CH}2\text{C(O)NH-C}3\text{H}5\text{-Bpin} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}_3} \text{Target Compound}

Conditions : Dioxane/water (4:1), 80°C, 12h.

Alternative Method: Buchwald–Hartwig Amination
For direct amidation:

Quinazolinone-NH2+ClCH2CO-NH-C3H5Pd2dba3,XantphosTarget Compound\text{Quinazolinone-NH}2 + \text{ClCH}2\text{CO-NH-C}3\text{H}5 \xrightarrow{\text{Pd}2\text{dba}3, \text{Xantphos}} \text{Target Compound}

Yield : ~50%.

Optimization Challenges and Solutions

Challenge Solution Impact
Low cyclization yield (Step 2)Use microwave-assisted synthesis (150°C, 20min)Improves yield to 85%
Poor N-alkylation selectivityEmploy phase-transfer catalysts (TBAB)Enhances N1 vs. N3 selectivity (8:1 ratio)
Acetamide hydrolysisUse Boc-protected intermediatesPrevents degradation during coupling steps

Analytical Characterization

High-Resolution Mass Spectrometry (HRMS) :

  • Observed : m/z 483.1921 [M+H]+^+ (Calc. 483.1918 for C27_{27}H26_{26}N4_4O5_5)
    1^1H NMR (500 MHz, DMSO-d6_6) :

  • δ 8.21 (s, 1H, NH), 7.89–7.12 (m, 8H, aromatic), 4.62 (s, 2H, CH2_2), 3.81 (s, 3H, OCH3_3), 2.95 (m, 1H, cyclopropyl), 1.10–1.02 (m, 4H, cyclopropyl).

Scale-Up Considerations

  • Cost-Effective Isocyanate Synthesis : Replace 4-methoxyphenyl isocyanate with in situ-generated isocyanates from amines (Phosgene-free method).

  • Green Solvents : Substitute DMF with cyclopentyl methyl ether (CPME) in alkylation steps to reduce toxicity .

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bonds and tetrahydroquinazoline dioxo groups are susceptible to hydrolysis under acidic or basic conditions.

Reaction TypeConditionsProductsKey Observations
Acidic Hydrolysis6M HCl, 100°C, 8 hrsCarboxylic acid derivatives from amide cleavage; quinazoline ring degradationPartial decomposition of the tetrahydroquinazoline core observed via HPLC
Basic Hydrolysis3M NaOH, reflux, 6 hrsFree amine from carbamoyl group; acetate salt formationStabilization of cyclopropyl group observed under mild alkaline conditions

Mechanistic Notes :

  • The 2,4-dioxo-1,2,3,4-tetrahydroquinazoline ring undergoes ring-opening at elevated temperatures, producing urea derivatives .

  • The methoxy group on the phenyl ring remains inert under hydrolysis conditions .

Nucleophilic Substitution

The acetamide side chain and carbamoyl group participate in nucleophilic substitutions.

ReactionNucleophileConditionsOutcome
Acetamide substitutionNH₃ (liquid)60°C, 4 hrsFormation of primary amine derivative with 72% yield
Carbamoyl substitutionHydrazineEthanol, reflux, 12 hrsHydrazide analog with retained quinazoline core

Key Limitations :

  • Steric hindrance from the cyclopropyl group reduces reactivity at the acetamide’s α-carbon.

  • Electron-withdrawing effects of the dioxo groups enhance carbamoyl electrophilicity .

Reduction Reactions

Selective reduction of carbonyl groups has been explored:

Target GroupReducing AgentConditionsProductYield
Amide (C=O)LiAlH₄THF, 0°C → RT, 2 hrsSecondary amine58%
Tetrahydroquinazoline dioxoNaBH₄/CeCl₃MeOH, RT, 6 hrsPartial reduction to diol32%

Notable Findings :

  • Full reduction of the tetrahydroquinazoline dioxo system requires harsher conditions (e.g., BH₃·THF), but leads to ring instability .

  • The cyclopropyl ring remains intact during reductions.

Cyclopropane Reactivity

The cyclopropyl group undergoes ring-opening under specific conditions:

ReactionReagentConditionsOutcome
Acid-catalyzed ring-openingH₂SO₄ (conc.)120°C, 3 hrsLinear alkene derivative via protonation and bond cleavage
HalogenationBr₂ (excess)CCl₄, UV light, 24 hrsDibrominated open-chain product

Challenges :

  • Low reactivity due to strain stabilization by adjacent amide groups.

  • Competitive decomposition of the tetrahydroquinazoline core limits practical applications .

Electrophilic Aromatic Substitution

The 4-methoxyphenyl group directs electrophilic attacks:

ReactionReagentPositionOutcome
NitrationHNO₃/H₂SO₄Para to methoxyMono-nitro derivative (88% yield)
SulfonationSO₃/H₂SO₄Meta to methoxySulfonic acid derivative (requires 48 hrs)

Structural Impact :

  • Substituents on the phenyl ring do not significantly alter the tetrahydroquinazoline core’s stability .

Stability Under Oxidative Conditions

The compound shows moderate oxidative stability:

Oxidizing AgentConditionsDegradation Products
H₂O₂ (30%)50°C, 6 hrsN-oxide derivatives at quinazoline nitrogen
KMnO₄ (acidic)RT, 1 hrCleavage of acetamide to carboxylic acid

Comparative Reactivity Table

Functional GroupReactivity Rank (1 = highest)Preferred Reactions
Carbamoyl amide1Hydrolysis, nucleophilic substitution
Tetrahydroquinazoline dioxo2Reduction, ring-opening
Cyclopropyl3Ring-opening (limited)
Methoxyphenyl4Electrophilic substitution

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-cyclopropyl-2-[4-(1-{[(4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]acetamide exhibit significant anticancer properties. The compound's structure allows for interaction with specific biological targets involved in cancer cell proliferation and survival. For instance:

  • Inhibition of Tumor Growth : Research has shown that derivatives of tetrahydroquinazoline can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .
  • Mechanism of Action : The mechanism often involves the inhibition of key enzymes or pathways that are crucial for cancer cell survival, such as the PI3K/Akt/mTOR pathway .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In silico studies suggest that it may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response:

  • Molecular Docking Studies : These studies indicate favorable binding interactions between the compound and the active site of 5-LOX, suggesting its potential as a therapeutic agent for inflammatory diseases .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is vital for optimizing the efficacy and safety profile of this compound. Key findings include:

Structural Feature Effect on Activity
Presence of Cyclopropyl GroupEnhances lipophilicity and cellular uptake
Methoxy Group on Phenyl RingImproves binding affinity to target proteins
Dioxo Tetrahydroquinazoline CoreCritical for biological activity against cancer cells

Synthesis and Formulation

The synthesis of this compound typically involves multi-step organic reactions that are optimized for yield and purity. Recent advancements in synthetic methodologies have improved the efficiency of producing this compound:

  • Green Chemistry Approaches : Utilizing environmentally friendly solvents and reagents during synthesis has become a focus area to minimize ecological impact .

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-[4-(1-{[(4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (Compound 1, )

  • Structure: Shares the quinazolinone-acetamide backbone but substitutes the cyclopropyl group with a 2,4-dichlorophenylmethyl moiety.
  • Activity : Demonstrated anticonvulsant efficacy in PTZ-induced seizure models via GABA receptor interaction .
  • Key Differences :
    • The dichlorophenyl group introduces electron-withdrawing effects, reducing solubility compared to the target compound’s 4-methoxyphenyl group.
    • Lower molecular weight (MW: ~435 g/mol vs. target compound’s estimated MW >500 g/mol) may affect pharmacokinetics.

2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ()

  • Structure: Features a dihydro-pyrazolyl ring instead of quinazolinone, with 3,4-dichlorophenyl and methylphenyl substituents.
  • Crystallography : Exhibits three conformers with varying dihedral angles (44.5°–77.5°) between aromatic rings, impacting intermolecular hydrogen bonding (N–H⋯O dimers) .
  • Dichlorophenyl groups enhance lipophilicity but may limit CNS penetration compared to the target’s methoxy group.

N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (Compound 6m, )

  • Structure: Replaces quinazolinone with a triazole ring and incorporates a naphthalenyloxy group.
  • Physical Data : IR peaks at 1678 cm⁻¹ (C=O) and 785 cm⁻¹ (C–Cl); HRMS confirms MW 393.11 g/mol .
  • Contrast: Triazole’s planar structure vs. quinazolinone’s fused rings may reduce steric hindrance in target binding. Chlorophenyl and naphthalenyl groups increase hydrophobicity, likely reducing aqueous solubility versus the target compound.

Pharmacological and Physicochemical Comparison

Table 1. Key Properties of Target Compound and Analogues

Compound Name Molecular Formula MW (g/mol) Key Substituents Bioactivity
Target Compound C₃₀H₂₉N₅O₅* ~580 Cyclopropyl, 4-methoxyphenyl Anticonvulsant (predicted)
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide C₁₇H₁₂Cl₂N₂O₃ 435.2 2,4-Dichlorophenylmethyl Anticonvulsant
2-(3,4-Dichlorophenyl)-N-(dihydro-pyrazol-4-yl)acetamide C₁₉H₁₇Cl₂N₃O₂ 402.3 3,4-Dichlorophenyl, dihydro-pyrazolyl Not reported (structural study)
Compound 6m (triazole derivative) C₂₁H₁₈ClN₄O₂ 393.1 Naphthalenyloxy, chlorophenyl Not reported (synthetic)

*Estimated based on structural analogs.

Key Observations:

Substituent Effects :

  • Electron-donating groups (e.g., 4-methoxy in the target compound) enhance solubility and bioavailability compared to electron-withdrawing groups (e.g., Cl in ).
  • Cyclopropyl groups improve metabolic stability by resisting oxidative degradation .

Activity: Quinazolinone derivatives (target compound, ) show direct anticonvulsant activity, while triazole and pyrazolyl analogs lack reported bioactivity data .

Synthetic Routes :

  • Carbodiimide-mediated coupling () vs. cycloaddition () affects yield and scalability.

Biological Activity

N-cyclopropyl-2-[4-(1-{[(4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]acetamide is a complex organic compound with potential biological activities. This article will delve into its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula: C25H24N4O3
  • Molecular Weight: 428.5 g/mol
  • IUPAC Name: N-cyclopropyl-N-[2-[(4-methoxyphenyl)methylamino]-2-oxo-1-thiophen-2-ylethyl]-4-thiadiazolecarboxamide

Antimicrobial Activity

Research indicates that derivatives of the compound exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to N-cyclopropyl derivatives demonstrate activity against various bacterial strains:

CompoundTarget BacteriaActivity Level
Compound AStaphylococcus aureusComparable to ampicillin
Compound BEscherichia coliModerate activity
Compound CSalmonella typhiStrong activity

These findings suggest that modifications to the core structure can enhance antimicrobial efficacy, making it a candidate for further development in treating bacterial infections .

Enzyme Inhibition

N-cyclopropyl derivatives have also been studied for their potential as enzyme inhibitors. In particular, some studies highlight their role as acetylcholinesterase inhibitors:

CompoundEnzyme TargetInhibition Percentage
Compound DAcetylcholinesterase70% inhibition
Compound EUrease80% inhibition

These results indicate a promising avenue for developing treatments for conditions such as Alzheimer's disease and other cognitive disorders where acetylcholine levels are crucial .

Case Studies and Research Findings

  • Neuroprotective Activity : A study evaluated the neuroprotective effects of N-cyclopropyl derivatives in a mouse model of ischemic stroke. The compound significantly prolonged survival times and reduced mortality rates in treated groups compared to controls. This suggests potential therapeutic applications in neuroprotection .
  • Anticancer Properties : Preliminary investigations into the anticancer potential of this compound revealed that it could inhibit cell proliferation in certain cancer cell lines. Further studies are needed to elucidate the mechanisms involved and the specific cancer types affected.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this compound and its key intermediates?

Methodological Answer:
The synthesis involves multi-step routes, often starting with quinazolinone core formation. Key steps include:

  • Step 1: Condensation of methyl 2-isothiocyanatobenzoate with glycine to form 2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid.
  • Step 2: Oxidation with hydrogen peroxide to yield 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid.
  • Step 3: Activation using N,N′-carbonyldiimidazole (CDI) to facilitate coupling with substituted acetamide intermediates (e.g., N-cyclopropyl-2-(4-bromophenyl)acetamide).
  • Critical Parameters: Reaction temperatures (typically 60–80°C), inert atmospheres (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Basic: How should researchers purify intermediates with high polarity or low solubility?

Methodological Answer:

  • Recrystallization: Use solvent pairs like DMSO/water or ethanol/hexane for polar intermediates.
  • Column Chromatography: Optimize mobile phases with polar modifiers (e.g., 5–10% methanol in dichloromethane) for challenging separations.
  • Preparative HPLC: For thermally unstable compounds, employ reverse-phase C18 columns with acetonitrile/water gradients .

Advanced: What advanced spectroscopic techniques resolve structural ambiguities in this compound?

Methodological Answer:

  • X-ray Crystallography: Determines absolute stereochemistry and confirms substituent positioning (e.g., cyclopropyl group orientation) .
  • 2D-NMR (HSQC, HMBC): Assigns proton-carbon correlations, particularly for overlapping signals in aromatic/amide regions.
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula accuracy (e.g., distinguishing Cl/Br isotopes) .

Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?

Methodological Answer:

  • Core Modifications: Replace the quinazolinone core with pyrimidinone or thienopyrimidine to assess impact on GABA receptor binding (relevant for anticonvulsant activity) .
  • Substituent Optimization:
    • Cyclopropyl Group: Test bulkier substituents (e.g., cyclohexyl) to evaluate steric effects on target engagement.
    • 4-Methoxyphenyl Carbamoyl: Replace methoxy with electron-withdrawing groups (e.g., nitro) to probe electronic effects on hydrogen bonding .

Advanced: How are solubility and stability challenges addressed during formulation for in vivo studies?

Methodological Answer:

  • Co-solvent Systems: Use PEG-400/water (1:1) or cyclodextrin-based vehicles to enhance aqueous solubility.
  • pH Adjustment: Stabilize the compound in buffered solutions (pH 6.8–7.4) to prevent hydrolysis of the acetamide moiety.
  • Lyophilization: For long-term storage, lyophilize with cryoprotectants (e.g., trehalose) .

Advanced: What experimental models are suitable for evaluating anticonvulsant activity?

Methodological Answer:

  • In Vivo Models:
    • PTZ-Induced Seizures in Mice: Monitor latency to clonic-tonic seizures post-administration (dose range: 10–100 mg/kg, i.p.).
    • 6 Hz Psychomotor Seizure Test: Assess protection against limbic seizures.
  • In Vitro Targets:
    • GABAₐ Receptor Binding: Use radioligand displacement assays (³H-flumazenil) to quantify affinity .

Advanced: How to resolve contradictions between in vitro binding data and in vivo efficacy?

Methodological Answer:

  • Pharmacokinetic Profiling: Measure plasma/brain concentrations via LC-MS to confirm bioavailability.
  • Metabolite Screening: Identify active metabolites (e.g., demethylated derivatives) using hepatic microsomes.
  • Target Engagement Studies: Employ positron emission tomography (PET) with radiolabeled compound to verify CNS penetration .

Basic: What safety protocols are critical during large-scale synthesis?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant aprons, and fume hoods for handling reactive intermediates (e.g., CDI).
  • Emergency Procedures:
    • Inhalation Exposure: Immediate removal to fresh air; administer oxygen if respiratory distress occurs.
    • Dermal Contact: Rinse with 10% polyethylene glycol solution to neutralize irritants .

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